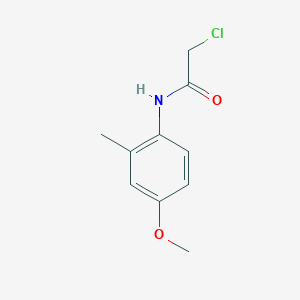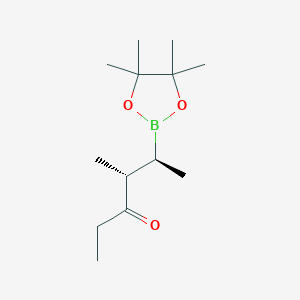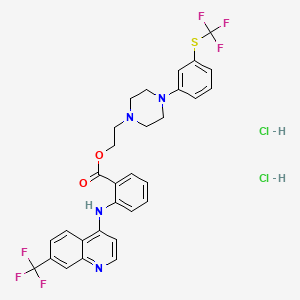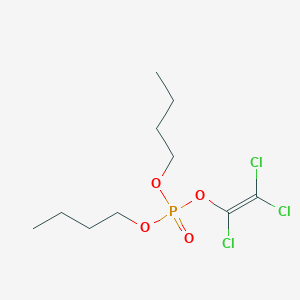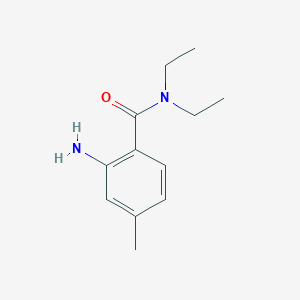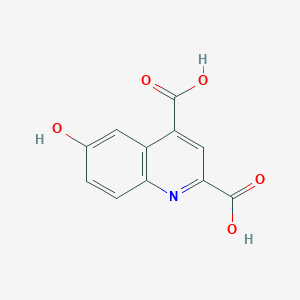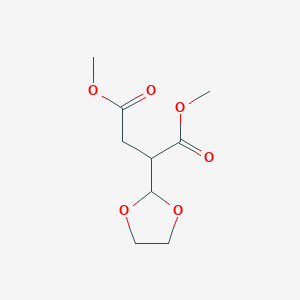
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is an organic compound with the molecular formula C9H14O6. It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate can be synthesized through the reaction of dimethyl butanedioate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to promote the cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-yl)butanedioate involves its ability to form stable cyclic structures through intramolecular cyclization. This property makes it useful in various chemical reactions where stability and reactivity are crucial . The molecular targets and pathways involved in its action are primarily related to its interaction with nucleophiles and electrophiles in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: This compound is similar in structure and is used as a bio-based solvent.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Another compound with a 1,3-dioxolane ring, used in various organic synthesis applications.
Uniqueness
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
88820-09-1 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
dimethyl 2-(1,3-dioxolan-2-yl)butanedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6(8(11)13-2)9-14-3-4-15-9/h6,9H,3-5H2,1-2H3 |
Clé InChI |
HYMPSERZSFKAGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1OCCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


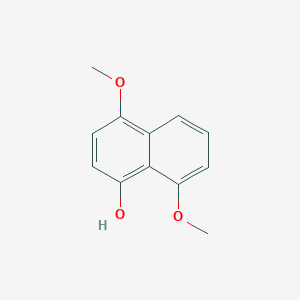
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)


![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)


